2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt, with the chemical formula C₈H₅KN₂O₅ and a molecular weight of 248.23 g/mol, is a potassium salt of 2-(aminocarbonyl)-3-nitrobenzoic acid. This compound appears as a white to off-white solid and is soluble in water, making it suitable for various applications in chemical synthesis and biological studies. The compound is identified by its CAS number 943522-94-9 and is known for its role as an intermediate in organic synthesis, particularly in the development of pharmaceuticals .
The chemical reactivity of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt primarily involves nucleophilic substitution reactions due to the presence of the nitro group, which can be reduced or substituted under appropriate conditions. It can participate in acylation reactions, forming amides or esters when reacted with alcohols or amines. Additionally, the compound can undergo hydrolysis to release 2-(aminocarbonyl)-3-nitrobenzoic acid and potassium ions when treated with strong acids or bases .
Research indicates that 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt exhibits potential biological activity, particularly as an intermediate in the synthesis of inhibitors targeting poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. Such inhibitors are being explored for their therapeutic applications in cancer treatment . Furthermore, studies suggest that derivatives of this compound may possess anti-inflammatory and analgesic properties due to their interaction with biological pathways related to pain and inflammation .
The synthesis of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt typically involves several steps:
This multi-step synthesis allows for the precise introduction of functional groups necessary for its biological activity .
2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt finds applications in:
Its versatility makes it valuable in both academic research and industrial applications .
Interaction studies involving 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt focus on its binding affinity and efficacy as a PARP inhibitor. These studies typically assess how well the compound interacts with target enzymes involved in DNA repair processes. Preliminary results indicate that modifications of this compound can enhance its potency and selectivity against specific cancer cell lines, highlighting its potential as a therapeutic agent .
Several compounds share structural features or biological activity with 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Aminobenzoic Acid | Contains amino and carboxylic groups | Used as a precursor in dye synthesis |
| 3-Nitrobenzoic Acid | Nitro group at position three | Known for its role in organic synthesis |
| 4-Aminobenzoic Acid | Amino group at position four | Utilized in pharmaceutical formulations |
| Benzamide | Amide functional group | Serves as a building block in medicinal chemistry |
While these compounds share certain characteristics, 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt is unique due to its specific combination of the nitro and aminocarbonyl functionalities, which enhance its reactivity and biological potential compared to others listed above .
2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt represents a potassium salt derivative of 2-carbamoyl-3-nitrobenzoic acid, characterized by its distinctive chemical structure containing both carbamoyl and nitro functional groups attached to a benzoic acid framework [1]. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official International Union of Pure and Applied Chemistry name designated as potassium;2-carbamoyl-3-nitrobenzoate [1]. This nomenclature directly reflects the structural composition of the molecule, indicating the presence of potassium as the counterion to the carbamoyl-nitrobenzoate anion [1].
The compound is also recognized by several alternative names that maintain chemical accuracy while providing different perspectives on its structural features [1] [2]. These alternative designations include Potassium 2-carbamoyl-3-nitrobenzoate, which emphasizes the potassium salt nature of the compound [1] [2]. The systematic naming convention ensures precise identification across different chemical databases and regulatory frameworks [1].
The compound has been assigned the Chemical Abstract Service number 943522-94-9, which serves as its unique identifier within the Chemical Abstracts Service registry system [1] [2] [4]. This Chemical Abstract Service number provides unambiguous identification for regulatory, commercial, and research purposes across global chemical databases [1] [4]. The compound maintains an active record in the PubChem database under Compound Identifier 46780226, establishing its presence in major chemical information systems [1].
Additional database identifiers further establish the compound's presence across multiple chemical information platforms [1]. The United States Environmental Protection Agency Distributed Structure-Searchable Toxicity Database has assigned the identifier DTXSID10675566 to this compound [1] [7]. Wikidata, as part of the linked open data initiative, maintains the compound under identifier Q82598057 [1]. These multiple registry numbers and database identifiers ensure comprehensive tracking and identification across diverse chemical information systems [1] [7].
| Property | Value |
|---|---|
| Primary Name | 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt |
| Alternative Names | Potassium 2-carbamoyl-3-nitrobenzoate; potassium;2-carbamoyl-3-nitrobenzoate |
| Chemical Abstract Service Number | 943522-94-9 |
| PubChem Compound Identifier | 46780226 |
| International Union of Pure and Applied Chemistry Name | potassium;2-carbamoyl-3-nitrobenzoate |
| United States Environmental Protection Agency DSSTox Substance Identifier | DTXSID10675566 |
| Wikidata Identifier | Q82598057 |
The molecular formula C8H5KN2O5 precisely defines the elemental composition of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt [1] [2] [4]. This molecular formula indicates the presence of eight carbon atoms, five hydrogen atoms, one potassium atom, two nitrogen atoms, and five oxygen atoms within the molecular structure [1]. The molecular weight has been calculated as 248.23 grams per mole, providing essential information for stoichiometric calculations and analytical procedures [1] [4].
The International Chemical Identifier provides a standardized textual representation of the compound's molecular structure [1]. The complete International Chemical Identifier for this compound is InChI=1S/C8H6N2O5.K/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15;/h1-3H,(H2,9,11)(H,12,13);/q;+1/p-1 [1]. The corresponding International Chemical Identifier Key, CYPXVTNTCARPDU-UHFFFAOYSA-M, serves as a hashed version of the International Chemical Identifier for database searches and computational applications [1].
The Simplified Molecular Input Line Entry System notation C1=CC(=C(C(=C1)N+[O-])C(=O)N)C(=O)[O-].[K+] provides a linear representation of the molecular structure suitable for computational chemistry applications [1]. This notation clearly indicates the ionic nature of the compound, showing the potassium cation and the organic anion as separate entities within the salt structure [1].
2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt derives from its parent compound, 2-Carbamoyl-3-nitrobenzoic acid, which carries the Chemical Abstract Service number 77326-45-5 [1] [12]. The parent compound, registered in PubChem under Compound Identifier 437547, represents the neutral acid form before potassium salt formation [1] . This parent-derivative relationship is crucial for understanding the chemical properties and synthetic pathways associated with the potassium salt [1] .
The parent compound 2-Carbamoyl-3-nitrobenzoic acid possesses the molecular formula C8H6N2O5 and molecular weight of 210.14 grams per mole [12]. The transformation from parent acid to potassium salt involves deprotonation of the carboxylic acid group and subsequent ionic association with potassium, resulting in the increased molecular weight observed in the salt form [1] . This structural relationship provides important insights into the compound's chemical behavior and potential applications [1] .
The compound maintains varying registration status across different chemical databases and regulatory systems [1] [3] [7]. In the PubChem database, the compound holds an active record with comprehensive structural and property information [1]. The United States Environmental Protection Agency Distributed Structure-Searchable Toxicity Database contains an active entry for this compound under its assigned identifier [1] [7].
However, the compound is not currently listed in several major chemical inventories and regulatory databases [3] [7]. The European Inventory of Existing Commercial Chemical Substances does not contain a listing for this compound [3]. Similarly, the United States Toxic Substances Control Act Inventory does not include this compound in its registry [3]. The China Catalog of Hazardous chemicals 2015, New Zealand Inventory of Chemicals, Philippines Inventory of Chemicals and Chemical Substances, Vietnam National Chemical Inventory, Chinese Chemical Inventory of Existing Chemical Substances, and Korea Existing Chemicals List all lack entries for this compound [3].
| Database/Registry | Identifier | Status |
|---|---|---|
| PubChem | CID 46780226 | Active Record |
| Chemical Abstracts Service | CAS 943522-94-9 | Registered |
| United States Environmental Protection Agency Distributed Structure-Searchable Toxicity Database | DTXSID10675566 | Active Record |
| Wikidata | Q82598057 | Active Entry |
| European Inventory of Existing Commercial Chemical Substances | Not Listed | Not Registered |
| United States Toxic Substances Control Act | Not Listed | Not Listed |
| China Catalog of Hazardous chemicals 2015 | Not Listed | Not Listed |
The compound's exact mass has been determined as 247.98355275 Daltons, providing precise mass information essential for mass spectrometric identification and analysis [1]. The monoisotopic mass, also calculated as 247.98355275 Daltons, represents the mass calculated using the most abundant isotope of each element [1]. These precise mass values are critical for analytical chemistry applications and compound identification procedures [1].
Additional computational descriptors provide further characterization of the molecular structure [1]. The topological polar surface area measures 129 square Angstroms, indicating the compound's polar character and potential for hydrogen bonding interactions [1]. The heavy atom count totals 16 atoms, reflecting the complexity of the molecular structure [1]. The compound exhibits a complexity value of 292, as calculated by computational chemistry algorithms, indicating its structural intricacy [1].